molecular formula C15H11N3O3 B8404115 4-(8-Nitroquinolin-4-yloxy)phenylamine

4-(8-Nitroquinolin-4-yloxy)phenylamine

Cat. No.: B8404115
M. Wt: 281.27 g/mol
InChI Key: BSWKLQIVEREVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Nitroquinolin-4-yloxy)phenylamine is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

4-(8-nitroquinolin-4-yl)oxyaniline

InChI

InChI=1S/C15H11N3O3/c16-10-4-6-11(7-5-10)21-14-8-9-17-15-12(14)2-1-3-13(15)18(19)20/h1-9H,16H2

InChI Key

BSWKLQIVEREVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])OC3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-8-nitroquinoline (176 mg, 0.85 mmol) and 4-aminophenol (93 mg, 0.85 mmol) were dissolved in dimethylformamide, and to which 1.0 M potassium tert-butoxide (0.95 mL) in tetrahydrofuran was slowly added dropwise at room temperature, which was then heated and stirred at 110° C. for seven hours. When the reaction was completed, the resultant was extracted with ethyl acetate and aqueous sodium chloride, and the combined organic layers were dried with anhydrous sodium sulfate, and then filtered. The solvent was removed by vacuum distillation, and the residue was purified by a column chromatography (ethyl acetate/n-hexane=½) to obtain 140.6 mg of the desired compound as a reddish brown solid (yield 59.0%).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
59%

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